molecular formula C57H100O6 B1241872 TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]

TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]

Cat. No. B1241872
M. Wt: 881.4 g/mol
InChI Key: ITWBZDOMDJKFCH-PXZCBWGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.

Scientific Research Applications

1. Triacylglycerols Analysis in Different Tissues

A study by Guan et al. (2017) comprehensively analyzed triacylglycerols (TGs) in various tissues, including human plasma and liver tissues. This research is significant for understanding TG functions in diseases like cardiovascular and liver diseases. The study employed ultra-performance liquid chromatography and mass spectrometry for detailed analysis of TG species, including oxidized TG species, highlighting the importance of analyzing TG with specific fatty acid chain composition (Guan et al., 2017).

2. Dietary Importance of Triacylglycerol Structure

Innis (2011) reviewed the unique structures of human milk TG and their significance in infant nutrition. The study focuses on the stereo-specific positioning of fatty acids in milk TGs and how these structures, combined with digestive lipases, enable efficient digestion and absorption, particularly of saturated fats like 16:0. This research expands the understanding of fatty acids in infant diets beyond average compositions to the specific TG structures provided during early life (Innis, 2011).

3. Triacylglycerols in Human Milk

A study by Winter et al. (1993) analyzed the fatty acid composition of human milk TG species. This research found specific TGs to be more abundant than expected from random FA distribution, indicating a unique structuring of TGs in human milk. Such structuring has implications for infant nutrition and the role of specific TG structures in dietary formulations (Winter et al., 1993).

properties

Product Name

TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]

Molecular Formula

C57H100O6

Molecular Weight

881.4 g/mol

IUPAC Name

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,21,24-25,27,30,32,38,41,54H,4-15,17-18,20,22-23,26,28-29,31,33-37,39-40,42-53H2,1-3H3/b19-16-,24-21-,27-25-,32-30-,41-38-/t54-/m1/s1

InChI Key

ITWBZDOMDJKFCH-PXZCBWGVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]

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